molecular formula C7H4I2O B1504507 3,4-Diiodobenzaldehyde CAS No. 477534-94-4

3,4-Diiodobenzaldehyde

Cat. No.: B1504507
CAS No.: 477534-94-4
M. Wt: 357.91 g/mol
InChI Key: WMVOMXJRHYCFDU-UHFFFAOYSA-N
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Description

3,4-Diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O. It is characterized by the presence of two iodine atoms and an aldehyde group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzaldehyde can be synthesized through several methods, including the iodination of benzaldehyde. One common approach involves the iodination of 3,4-dihydroxybenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction typically requires controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 4 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the iodine positions, often using nucleophiles such as amines or alkyl halides.

Major Products Formed:

  • Oxidation: 3,4-Diiodobenzoic acid

  • Reduction: 3,4-Diiodobenzyl alcohol

  • Substitution: 3,4-Diiodo-N-alkylbenzylamine

Scientific Research Applications

3,4-Diiodobenzaldehyde has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,4-Diiodobenzaldehyde is similar to other iodinated benzaldehydes, such as 2,4-Diiodobenzaldehyde and 3,5-Diiodobenzaldehyde. its unique positioning of iodine atoms and aldehyde group gives it distinct chemical properties and reactivity. These differences can influence its applications and effectiveness in various reactions and processes.

Comparison with Similar Compounds

  • 2,4-Diiodobenzaldehyde

  • 3,5-Diiodobenzaldehyde

  • 2,6-Diiodobenzaldehyde

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Properties

IUPAC Name

3,4-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVOMXJRHYCFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697755
Record name 3,4-Diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477534-94-4
Record name 3,4-Diiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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